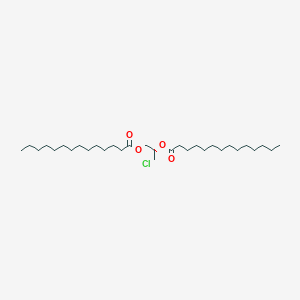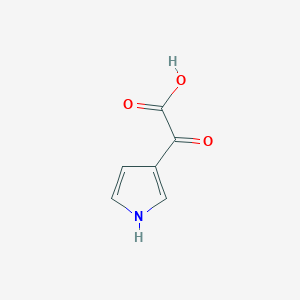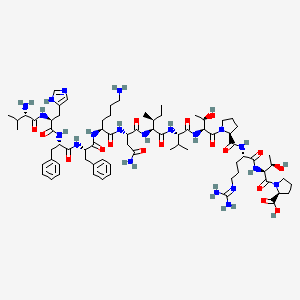![molecular formula C₂₁H₂₀O₅ B1142142 (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 54382-73-9](/img/structure/B1142142.png)
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopentane derivatives involves intricate chemical reactions and methodologies. For instance, the synthesis of (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate through cleavage of a tricyclic bowl-shaped aminal showcases the complexity involved in producing such compounds (Gimazetdinov et al., 2016). This process highlights the intricate steps and conditions required to synthesize structurally related compounds.
Molecular Structure Analysis
Studies on molecular structure, such as those of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into the spatial arrangement and bonding interactions within molecules. Such research emphasizes the significance of C—H⋯O and C—H⋯π interactions in influencing molecular stability and conformation (Badshah et al., 2008).
Chemical Reactions and Properties
The compound's reactivity and chemical behavior can be inferred from related research, such as the peri-selective cycloaddition reactions of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene, which underscore the versatility and reactivity of cyclopentane derivatives in forming cycloadducts under various conditions (Yasunami et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. Such properties often require detailed experimental investigation to determine, as seen in studies of closely related compounds.
Chemical Properties Analysis
The chemical properties, encompassing reactivity, stability, and functional group behavior, are essential for predicting how the compound interacts with other substances. Research on similar cyclopentane derivatives, like the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, reveals the potential of such compounds in polymer science and their reactivity with various chemical agents (Jiang et al., 2014).
Applications De Recherche Scientifique
Synthesis and Modification
The synthesis of cyclopentane derivatives, including variants of the specified compound, represents a pivotal area of research in organic chemistry. These compounds are synthesized through intricate methods, such as cleavage of tricyclic bowl-shaped aminals and hydroxymethylation reactions. For instance, Gimazetdinov et al. (2016) developed a method for synthesizing a new 1,2,3,4-functionalized cyclopentane derivative by cleavage of a specific aminal, showcasing the versatility of these molecules for further chemical transformations (Gimazetdinov et al., 2016).
Biological Activity Studies
The study of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which are structurally related to the specified compound, has been explored for their biological activities. Phutdhawong et al. (2019) investigated these derivatives for cytotoxicity against cancer cell lines and microbial activity, highlighting the potential of furan derivatives in medicinal chemistry (Phutdhawong et al., 2019).
Chemical Transformations and Applications
The chemical transformations of furan derivatives have broad implications in materials science and synthetic chemistry. For example, Amarasekara et al. (2015) discussed the NaOH catalyzed condensation reactions between levulinic acid and biomass-derived furan-aldehydes in water, which leads to the formation of valuable aldol products. This research demonstrates the utility of furan derivatives in producing bio-based chemicals and materials (Amarasekara et al., 2015).
Advanced Synthetic Techniques
Innovative synthetic methods, such as palladium iodide catalyzed oxidative carbonylation, have been applied to furan derivatives, illustrating advanced strategies for constructing complex molecules with significant chemical diversity. Gabriele et al. (2012) showcased the efficiency of such methods in transforming 3-yne-1,2-diol derivatives into high-value added furan-3-carboxylic esters through a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration (Gabriele et al., 2012).
Propriétés
IUPAC Name |
[4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVIFMPKWMGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)


![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/no-structure.png)
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)


